molecular formula C7H13N3O3 B1302625 (4-Carbamoylpiperazin-1-yl)acetic acid CAS No. 701291-01-2

(4-Carbamoylpiperazin-1-yl)acetic acid

Cat. No.: B1302625
CAS No.: 701291-01-2
M. Wt: 187.2 g/mol
InChI Key: KOLQMQPOLSDSKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Carbamoylpiperazin-1-yl)acetic acid” is represented by the formula C7H13N3O3 . The structure includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Biological Applications

In the realm of pharmacology, structurally related compounds, specifically (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have garnered attention for their broad spectrum of pharmacological activities. Notably, one derivative, epalrestat, serves as an aldose reductase inhibitor in clinical practice. The compounds studied displayed potent inhibitory effects on aldose reductase, with some showing mixed-type inhibition and low cytotoxicity to specific cell lines. Molecular docking simulations revealed the binding interactions contributing to their high-affinity binding, indicating their therapeutic potential and guiding future modifications for enhanced efficacy (Kučerová-Chlupáčová et al., 2020).

Material Science and Coordination Chemistry

The compound has also found applications in material science and coordination chemistry. For instance, bis(4-carboxylpyrazol-1-yl)acetic acid, a scorpionate ligand, has been synthesized for complexes with improved water solubility. The ligand demonstrates unique coordination properties and, in complexation with certain metals, yields partially water-soluble compounds. These complexes have potential applications in various fields, including catalysis and materials science (Tzegai et al., 2022).

Properties

IUPAC Name

2-(4-carbamoylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c8-7(13)10-3-1-9(2-4-10)5-6(11)12/h1-5H2,(H2,8,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLQMQPOLSDSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990361
Record name {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701291-01-2
Record name {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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